molecular formula C9H10N2O B1483950 3-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol CAS No. 2092103-53-0

3-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol

Cat. No.: B1483950
CAS No.: 2092103-53-0
M. Wt: 162.19 g/mol
InChI Key: QJZWCPZTNWZSNW-UHFFFAOYSA-N
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Description

3-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol is a versatile pyrazole-based building block designed for advanced research and development. The pyrazole scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological activities, which include serving as a core moiety in anti-inflammatory, anticancer, antibacterial, and antidepressant agents . The distinct substitution pattern on this molecule—featuring a cyclopropyl group and a propargyl (prop-2-yn-1-yl) side chain—makes it a particularly valuable intermediate for the synthesis of more complex heterocyclic systems. The propargyl group is an excellent handle for further synthetic modification via click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition, facilitating the creation of molecular libraries for high-throughput screening . Furthermore, cyclopropyl-substituted pyrazoles are frequently explored in drug discovery for their potential to modulate lipophilicity and metabolic stability . This compound is therefore highly relevant in projects aimed at developing new ligands for various biological targets, including kinases and receptors . It is supplied strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-cyclopropyl-2-prop-2-ynyl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-2-5-11-9(12)6-8(10-11)7-3-4-7/h1,6-7,10H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJZWCPZTNWZSNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C(=O)C=C(N1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C9H10N2OC_9H_{10}N_2O with a molecular weight of 162.19 g/mol. The compound's structure includes a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:

  • Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
  • Introduction of the Cyclopropyl Group : Cyclopropanation reactions using diazo compounds and transition metal catalysts are often employed.
  • Attachment of the Propynyl Group : This step involves alkylation reactions with propynyl halides to yield the desired product .

Biological Activity

Research has indicated that compounds within the pyrazole class exhibit various biological activities. The following table summarizes some key findings regarding the biological activity of this compound and related compounds:

Activity Description Reference
AntioxidantExhibits antioxidant properties, potentially protecting cells from oxidative stress.
CytotoxicityDemonstrated cytotoxic effects against various human cancer cell lines including RKO and HeLa.
AntimicrobialPotential antimicrobial activity against specific bacterial strains, warranting further investigation.
Anti-inflammatorySimilar compounds have shown anti-inflammatory effects, suggesting potential in treating inflammatory diseases.

Study on Anticancer Activity

In a study evaluating the cytotoxic effects of pyrazole derivatives, 3-cyclopropyl-1-(prop-2-yn-1-y)-1H-pyrazol-5-ol was tested against several human cancer cell lines (RKO, A549, MCF7). The results indicated significant inhibition of cell viability, with IC50 values ranging from 49.79 µM to 113.70 µM for various derivatives . Notably, derivative 4r showed the most potent activity against RKO cells.

The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. For instance, similar pyrazole compounds have been shown to inhibit tubulin polymerization, which is crucial for cancer cell proliferation .

Scientific Research Applications

Research indicates that compounds within the pyrazole class exhibit diverse biological activities, including:

Anticancer Activity

A study evaluated the cytotoxic effects of 3-cyclopropyl-1-(prop-2-yn-1-y)-1H-pyrazol-5-ol against various human cancer cell lines (RKO, A549, MCF7). Significant inhibition of cell viability was observed, with IC50 values ranging from 49.79 µM to 113.70 µM for different derivatives. Notably, one derivative demonstrated potent activity against RKO cells, indicating the compound's potential as an anticancer agent .

Anti-inflammatory Properties

Similar pyrazole compounds have shown the ability to inhibit tubulin polymerization, a critical process for cancer cell proliferation. This mechanism may also extend to anti-inflammatory effects by modulating cellular signaling pathways involved in inflammation .

Scientific Research Applications

The applications of 3-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol span several fields:

Medicinal Chemistry

The compound serves as a lead structure in developing new pharmaceuticals aimed at treating various diseases, particularly cancer and inflammatory disorders. Its unique structure allows for modifications that can enhance efficacy and reduce side effects.

Agricultural Chemistry

Due to its potential antimicrobial properties, this compound may find applications in agrochemicals as a pesticide or fungicide. The structural features that confer biological activity can be leveraged to develop more effective agricultural products.

Material Science

Research into pyrazole derivatives has led to their use in creating novel materials with specific electronic or optical properties. The cyclopropyl group can influence the physical properties of materials, making this compound relevant in materials science research.

Case Studies and Research Findings

Study FocusFindings
Anticancer ActivitySignificant cytotoxicity against RKO, A549, MCF7 cell lines; IC50 values between 49.79 µM - 113.70 µM .
Mechanism of ActionInhibition of tubulin polymerization; potential interaction with signaling pathways .
Synthesis MethodsMulti-step synthesis involving hydrazine and cyclopropanation reactions .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural Analogues and Substituent Effects

Pyrazole derivatives vary significantly based on substituent patterns. Below is a comparative analysis of structurally related compounds:

Compound Substituents Key Properties/Applications References
3-Cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol 3-Cyclopropyl, 1-propargyl, 5-hydroxy Potential reactivity via propargyl group; cyclopropyl enhances steric hindrance -
3-Phenyl-4-propyl-1-(pyridin-2-yl)-1H-pyrazol-5-ol (WHO INN) 3-Phenyl, 4-propyl, 1-pyridinyl, 5-hydroxy NADPH oxidase inhibitor; pharmaceutical relevance
3-(3-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)propanenitrile 3-Cyclopropyl, 5-trifluoromethyl, 1-propanenitrile Agrochemical applications (e.g., fungicides/insecticides); trifluoromethyl improves stability
3-{2,5-Dimethyl-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1H-pyrrol-3-yl}... Hybrid pyrrole-pyrazole system with isopropyl substituent pKa = 4.54; predicted density 1.16 g/cm³; possible use in drug design
Key Observations:
  • Substituent Diversity : The hydroxyl group at position 5 is conserved in some analogs (e.g., ), suggesting a role in hydrogen bonding or metal chelation.
  • Propargyl vs. Alkyl/CN Groups : The propargyl group in the target compound contrasts with nitrile () or isopropyl () substituents. Propargyl may confer click chemistry utility, whereas nitriles enhance polarity and agrochemical activity .
  • Cyclopropyl vs. Phenyl/CF₃ : Cyclopropyl substituents (target compound, ) reduce conformational flexibility compared to phenyl groups () but avoid the electron-withdrawing effects of trifluoromethyl groups .

Preparation Methods

Starting Materials and Key Intermediates

  • Cyclopropyl-substituted pyrazole precursors are typically prepared by reacting cyclopropyl-containing ketoesters or ketones with hydrazine derivatives.
  • The propargyl group (prop-2-yn-1-yl) is introduced by alkylation of the pyrazole nitrogen using propargyl bromide or similar alkylating agents.

Representative Synthetic Route

Step Reaction Type Reagents/Conditions Outcome
1 Preparation of cyclopropyl-substituted β-ketoester or ketone Starting from cyclopropyl derivatives Provides substrate for pyrazole ring formation
2 Cyclocondensation with hydrazine or substituted hydrazine Hydrazine hydrate or substituted hydrazine, ethanol or acetic acid, reflux Formation of 3-cyclopropyl-pyrazol-5-ol core
3 N-alkylation of pyrazole nitrogen Propargyl bromide, base (e.g., K2CO3), solvent (DMF or DMSO), room temperature to mild heating Introduction of prop-2-yn-1-yl substituent at N-1 position
4 Purification and characterization Chromatography, recrystallization Isolated pure this compound

This approach aligns with standard pyrazole synthesis protocols and is supported by data on similar compounds such as 5-cyclopropyl-2-phenyl-1H-pyrazol-3-one and related pyrazolyl derivatives.

Solvent and Catalyst Considerations

  • Dimethyl sulfoxide (DMSO) is frequently used as a solvent for its ability to dissolve both organic and inorganic reagents and to promote reaction efficiency.
  • Bases such as potassium carbonate or sodium hydride facilitate the N-alkylation step.
  • Catalysts such as copper triflate have been reported in related pyrazole syntheses to improve yields and regioselectivity.

Analytical Techniques for Confirmation

The structure and purity of the synthesized compound are confirmed by:

Analytical Technique Purpose Typical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation, confirmation of substitution pattern Characteristic chemical shifts for pyrazole protons, cyclopropyl ring, and propargyl group
Mass Spectrometry (MS) Molecular weight confirmation Molecular ion peak consistent with C11H11N2O (approximate formula)
Infrared Spectroscopy (IR) Functional group identification OH stretch (~3300 cm^-1), alkyne C≡C stretch (~2100-2200 cm^-1), pyrazole ring vibrations
Chromatography (HPLC or TLC) Purity assessment Single peak or spot indicating purity

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Cyclocondensation of cyclopropyl ketoesters with hydrazine Cyclopropyl β-ketoester, hydrazine hydrate Reflux in ethanol or acetic acid Straightforward, well-established May produce regioisomeric mixtures
N-alkylation with propargyl bromide Propargyl bromide, base (K2CO3), DMSO Room temp to mild heat Selective N-alkylation, good yields Requires careful control to avoid over-alkylation
1,3-Dipolar cycloaddition (alternative) Diazo compounds, terminal alkynes, catalysts Mild conditions, catalytic Efficient, regioselective Requires specialized reagents and catalysts

Research Findings and Optimization Notes

  • Regioselectivity : The cyclocondensation step can yield regioisomers; however, the use of hydrazine hydrate tends to favor the desired regioisomer due to hydrogen bonding effects.
  • Yield Optimization : Use of copper catalysts and ionic liquids has been shown to increase yields and allow catalyst recycling in related pyrazole syntheses.
  • Solvent Effects : Polar aprotic solvents like DMSO enhance solubility and reaction rates, particularly in alkylation steps.
  • Purification : Crystallization from ether/pentane mixtures or chromatographic techniques ensure high purity of the final compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol, and how can regioselectivity challenges be addressed?

  • Methodological Answer : The synthesis of pyrazole derivatives often involves cyclocondensation or substitution reactions. For the propargyl substituent, nucleophilic substitution under basic conditions (e.g., K₂CO₃) with a propargyl halide may be employed. Regioselectivity can be controlled by steric and electronic effects of the cyclopropyl group. Protecting the hydroxyl group (e.g., using tert-butyldimethylsilyl ether) during synthesis can prevent side reactions . Catalyst-free tandem reactions, as demonstrated for bis-pyrazol-5-ols, may also offer efficient pathways .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR can confirm substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, propargyl protons at δ 2.5–3.5 ppm).
  • X-ray crystallography : Use SHELXL for refinement to resolve bond angles and torsional strain from the cyclopropyl group .
  • Mass spectrometry : High-resolution ESI-MS validates molecular formula (C₉H₁₀N₂O).

Q. How can researchers ensure purity and stability during storage?

  • Methodological Answer :

  • Purity : Employ HPLC (C18 column, acetonitrile/water gradient) or TLC (silica gel, ethyl acetate/hexane eluent) for assessment .
  • Stability : Store under inert atmosphere (argon) at –20°C to prevent oxidation of the propargyl group or hydroxyl degradation .

Advanced Research Questions

Q. How do the cyclopropyl and propargyl substituents influence electronic properties and reactivity?

  • Methodological Answer :

  • Electronic effects : Cyclopropyl groups induce ring strain and hyperconjugation, altering electron density on the pyrazole ring. Propargyl groups contribute sp-hybridized carbons, enhancing electrophilicity.
  • Reactivity : Use DFT calculations (e.g., Gaussian 16) to map frontier molecular orbitals and predict sites for electrophilic/nucleophilic attacks. Compare with analogs like 3-phenyl derivatives .

Q. What experimental strategies resolve contradictions in reported biological activity data for pyrazole derivatives?

  • Methodological Answer :

  • Standardize assays : Use consistent cell lines (e.g., HEK293 for receptor modulation) and controls.
  • Dose-response curves : Quantify IC₅₀ values across multiple replicates to assess reproducibility.
  • Meta-analysis : Cross-reference data with structurally similar compounds (e.g., 5-propyl-1H-pyrazol-3-amine derivatives) to identify trends .

Q. How can reaction mechanisms involving the propargyl group be elucidated?

  • Methodological Answer :

  • Isotopic labeling : Introduce deuterium at the propargyl terminus to track reactivity in Sonogashira couplings.
  • Kinetic studies : Monitor reaction progress via in situ IR spectroscopy to identify intermediates .

Q. What computational models predict pharmacokinetic properties of this compound?

  • Methodological Answer :

  • QSAR : Use descriptors like logP, polar surface area, and H-bond donors to model absorption (e.g., SwissADME).
  • Molecular docking : Simulate interactions with CYP450 enzymes (e.g., AutoDock Vina) to predict metabolic stability .

Q. How does the hydroxyl group at position 5 affect acidity and nucleophilic reactivity?

  • Methodological Answer :

  • Acidity : Determine pKa via potentiometric titration (water/DMSO mixture). The hydroxyl group (predicted pKa ~8–10) can act as a hydrogen-bond donor.
  • Reactivity : Test alkylation with methyl iodide under basic conditions; the hydroxyl group may form ethers or participate in tautomerism .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol
Reactant of Route 2
Reactant of Route 2
3-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol

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